曲马多

描述

Tramadol is a strong pain medication used to treat moderate to severe pain that is not being relieved by other types of pain medicines . It is a synthetic opioid and acts in the brain and spine (central nervous system) to reduce the amount of pain you feel . The extended-release form of tramadol is for around-the-clock treatment of pain .

Synthesis Analysis

Tramadol has recently been isolated from the roots and bark of Nauclea latifolia . A plausible biosynthetic pathway has been proposed and the product–precursor relationship has been probed by 13C position-specific isotope analysis .

Molecular Structure Analysis

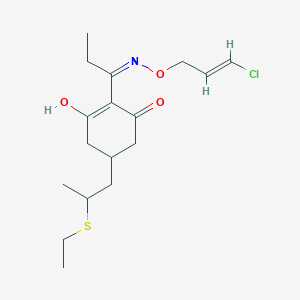

Tramadol has a molecular formula of C16H25NO2 . Its average mass is 263.375 Da and its monoisotopic mass is 263.188538 Da .

Chemical Reactions Analysis

Tramadol poisoning can affect multiple organ systems: gastrointestinal, central nervous system (seizure, CNS depression, low-grade coma, anxiety, and over time anoxic brain damage), cardiovascular system (palpitation, mild hypertension to life-threatening complications such as cardiopulmonary arrest), respiratory system, renal system (renal failure with higher doses of tramadol intoxication), musculoskeletal system (rhabdomyolysis), endocrine system (hypoglycemia), as well as, cause serotonin syndrome .

Physical And Chemical Properties Analysis

Tramadol has a melting point of 180 to 181 °C (356 to 358 °F) . It has a bioavailability of 70–75% (by mouth), 77% (rectal), 100% (IM) . It is metabolized in the liver via demethylation and glucuronidation via CYP2D6 & CYP3A4 .

科学研究应用

Pain Management

Trametol, a centrally acting analgesic agent, is commonly used for the treatment of both cancer pain and non-cancer pain . It acts as an opioid μ1 receptor agonist and a monoamine reuptake inhibitor , making it effective for complicated pain associated with neuropathic disorders .

Treatment of Tramadol Toxicity

Trametol has been studied for its role in treating tramadol toxicity. Tramadol poisoning can affect multiple organ systems, and Trametol has been found to mitigate these effects .

Pharmacogenetics Research

Trametol has been used in pharmacogenetics research to predict metabolism of various compounds. A pathway-driven predictive model of tramadol ADME-R was evaluated to identify features capable of classifying trametol .

Antidepressant Effects

Trametol has inhibitory effects on the synaptic reuptake of serotonin and noradrenaline, as well as on the 5-HT2 and NMDA receptors . This suggests its therapeutic potential in the treatment of depression and anxiety .

Fungal Metabolite

Trametol is a metabolite of the fungus Trametes sp. IVP-F640 and Bjerkandera sp. BOS55 . This suggests potential applications in the field of mycology and natural product chemistry .

Dental Surgery

Trametol has been used in dental surgery for perioperative pain control. Studies have assessed the efficacy and safety of perioperative parenteral administration or submucosal infiltration of tramadol for perioperative pain control in mandibular third molar surgery .

Anti-Infertility Agent

Epimedium brevicornum extract, which contains Trametol, has been studied for its role as an anti-infertility agent following long-term administration of tramadol in male rats .

Treatment of Various Diseases

Epimedium brevicornum Maxim (EbM), a well-known Chinese herb that contains Trametol, has been widely used for treating several ailments such as osteoporosis, infertility, impotence, amnesia, senile functional disorders, and cardiovascular diseases .

作用机制

The analgesic properties of Tramadol can be attributed to norepinephrine and serotonin reuptake blockade in the CNS, which inhibits pain transmission in the spinal cord . The (+) enantiomer has higher affinity for the OP3 receptor and preferentially inhibits serotonin uptake and enhances serotonin release .

安全和危害

Tramadol can slow or stop your breathing, and may be habit-forming . Misuse of this medicine can cause addiction, overdose, or death, especially in a child or other person using the medicine without a prescription . Tramadol should not be given to a child younger than 12 years old, or anyone younger than 18 years old who recently had surgery to remove the tonsils or adenoids .

未来方向

With the increasing popularity of tramadol, physicians must be aware of its adverse effects, substantial abuse potential, and drug interactions, to weigh its risk–benefit ratio for pain management . Alternative therapies might be considered in patients with a previous overdose history to reduce risks for adverse outcomes .

属性

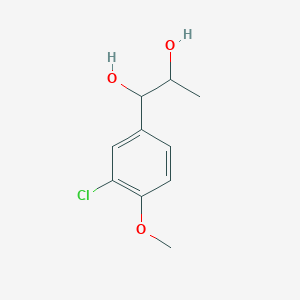

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-6(12)10(13)7-3-4-9(14-2)8(11)5-7/h3-6,10,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXJGOGDICMETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)OC)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-4-methoxyphenyl)-1,2-propanediol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of Trametol?

A1: (1R,2S)-1-(3′-Chloro-4′-methoxyphenyl)-1,2- propanediol, also known as Trametol, is a chlorinated p-anisylpropanoid metabolite. [] Its structure consists of a propane-1,2-diol backbone with a 3′-chloro-4′-methoxyphenyl group attached to the first carbon. []

Q2: How is Trametol synthesized in the laboratory?

A2: Trametol can be synthesized employing Sharpless asymmetric dihydroxylation as the key step. [] This method provides a reliable route to obtain the desired (1R,2S)-isomer of the molecule.

Q3: What is significant about the discovery of Trametol in Bjerkandera species?

A3: The production of Trametol by Bjerkandera sp. BOS55 was a novel finding. [] This discovery highlights the potential of exploring various Bjerkandera species for the production of bioactive compounds like Trametol. Moreover, this finding also revealed the presence of a structurally similar metabolite, erythro-1-(3′,5′-dichloro-4′-methoxyphenyl)-1, 2-propanediol, in these fungal species. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。